3-(4-Fluorophenyl)-4-methoxybenzaldehyde
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Overview
Description
3-(4-Fluorophenyl)-4-methoxybenzaldehyde: is an aromatic aldehyde compound characterized by the presence of a fluorine atom on the phenyl ring and a methoxy group on the benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-methoxybenzaldehyde typically involves the introduction of the fluorine atom and the methoxy group onto the benzaldehyde framework. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or
Properties
CAS No. |
337535-45-2 |
---|---|
Molecular Formula |
C14H11FO2 |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-14-7-2-10(9-16)8-13(14)11-3-5-12(15)6-4-11/h2-9H,1H3 |
InChI Key |
WHSKVOQOPDRJEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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